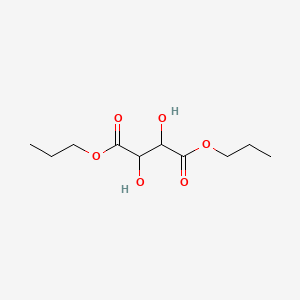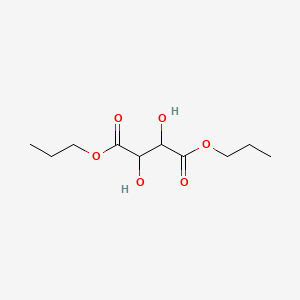
N-(2-methoxyphenyl)aziridine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyphenyl)aziridine-1-carboxamide is a compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles Aziridines are known for their high ring strain, making them highly reactive and useful intermediates in organic synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)aziridine-1-carboxamide typically involves the reaction of 2-methoxyaniline with chloroacetyl chloride to form N-(2-methoxyphenyl)chloroacetamide. This intermediate is then treated with a base, such as sodium hydroxide, to induce cyclization and form the aziridine ring, resulting in this compound.
Industrial Production Methods
Industrial production methods for aziridines, including this compound, often involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. This approach minimizes the risks associated with handling highly reactive intermediates and allows for better control over reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-methoxyphenyl)aziridine-1-carboxamide undergoes various types of chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of substituted amines, ethers, and thioethers, respectively.
Oxidation and Reduction: The compound can undergo oxidation to form N-(2-methoxyphenyl)aziridine-1-carboxylic acid or reduction to form N-(2-methoxyphenyl)aziridine-1-methanol.
Substitution Reactions: The methoxy group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Nucleophilic Ring-Opening: Common reagents include amines, alcohols, and thiols, typically under mild acidic or basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Nucleophilic Ring-Opening: Substituted amines, ethers, and thioethers.
Oxidation: N-(2-methoxyphenyl)aziridine-1-carboxylic acid.
Reduction: N-(2-methoxyphenyl)aziridine-1-methanol.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxyphenyl)aziridine-1-carboxamide has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of N-(2-methoxyphenyl)aziridine-1-carboxamide involves the high strain energy of the aziridine ring, which promotes its reactivity towards nucleophiles. This reactivity allows the compound to alkylate thiol groups on proteins, leading to the inhibition of protein disulfide isomerases (PDIs). PDIs are enzymes involved in the formation and rearrangement of disulfide bonds in proteins, and their inhibition can disrupt protein folding and function, particularly in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aziridine-2-carboxamide: Known for its low toxicity and selective alkylation of thiol groups on cancer cell surface proteins.
N-(2-hydroxyethyl)aziridine: Used in polymer chemistry for the synthesis of polyamines and other nitrogen-containing polymers.
N-(2-picolinoyl)aziridine: Utilized in the synthesis of aza-heterocycles and other biologically active molecules.
Uniqueness
N-(2-methoxyphenyl)aziridine-1-carboxamide is unique due to the presence of the methoxyphenyl group, which enhances its chemical reactivity and potential for selective interactions with biological targets. This makes it a valuable compound for research in medicinal chemistry and drug development.
Eigenschaften
CAS-Nummer |
3647-16-3 |
|---|---|
Molekularformel |
C10H12N2O2 |
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
N-(2-methoxyphenyl)aziridine-1-carboxamide |
InChI |
InChI=1S/C10H12N2O2/c1-14-9-5-3-2-4-8(9)11-10(13)12-6-7-12/h2-5H,6-7H2,1H3,(H,11,13) |
InChI-Schlüssel |
REOFILVLNKDTRH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1NC(=O)N2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


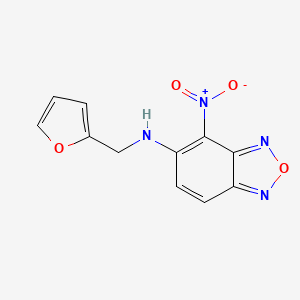
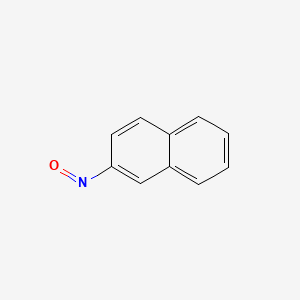
![(E)-1-(4-fluorophenyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]but-2-en-1-one](/img/structure/B14161749.png)
![2-[(4-chloro-2-methylphenoxy)acetyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide](/img/structure/B14161754.png)
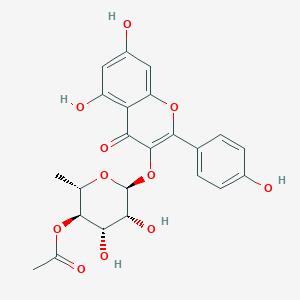
![1-Allylsulfanyl-8,8-dimethyl-8,9-dihydro-6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluorene](/img/structure/B14161768.png)
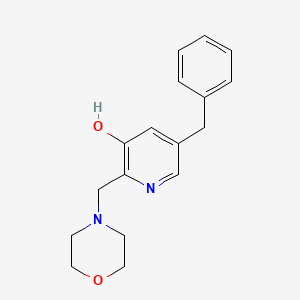
![[4-oxo-2-[(E)-2-phenylethenyl]-3,1-benzoxazin-6-yl] acetate](/img/structure/B14161777.png)

![2-[(3-Pyridinylcarbonyl)amino]ethanesulfonic acid](/img/structure/B14161785.png)

![1-[2-(Biphenyl-4-yl)-2-oxoethyl]-3-bromopyridinium](/img/structure/B14161807.png)
